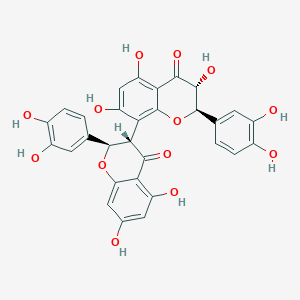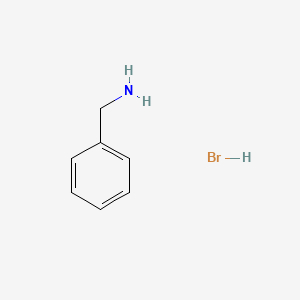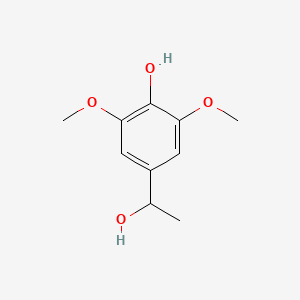
Chlorure de 5-acétamido-1,3,4-thiadiazole-2-sulfonyle
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride involves a series of chemical reactions that lead to the formation of various thiadiazole derivatives. A notable process includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis. This method was detailed in the synthesis of an antibacterial compound, showcasing the versatility of thiadiazole derivatives in chemical synthesis (Talagadadeevi et al., 2012).
Molecular Structure Analysis
Structural analyses of thiadiazole derivatives, including 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride, have revealed insights into their molecular configurations. For instance, studies on the bond lengths and angles within these molecules indicate strong interactions within the thiadiazole ring, contributing to their chemical stability and reactivity (Pedregosa et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride are diverse, leading to various functionalized derivatives. These reactions are pivotal in synthesizing compounds with potential biological activities, such as antiviral and antibacterial properties. The reactivity of the sulfonyl chloride group plays a crucial role in these transformations, facilitating nucleophilic substitutions and other reactions (Chen et al., 2010).
Physical Properties Analysis
The physical properties of thiadiazole derivatives are influenced by their molecular structure. For example, the solubility, melting points, and crystalline forms can vary significantly, affecting their application in pharmaceutical formulations and chemical syntheses. Analytical methods, such as spectrometry and crystallography, are used to elucidate these properties, providing essential data for their application in various fields (Vladescu et al., 2002).
Applications De Recherche Scientifique
Activité antibactérienne
Les dérivés du 1,3,4-thiadiazole, y compris le chlorure de 5-acétamido-1,3,4-thiadiazole-2-sulfonyle, ont été étudiés pour leur activité antibactérienne . Ces composés ont montré des effets inhibiteurs sur diverses souches bactériennes telles qu'Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus et les Gram positifs tels que Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .
Agents antimicrobiens
De nouveaux dérivés du 1,3,4-thiadiazole ont été synthétisés et évalués comme agents antimicrobiens puissants . Les dérivés du 1,3,4-thiadiazole synthétisés ont été testés contre E. coli, B. mycoides et C. albicans .
Activité anticonvulsivante
La fraction 1,3,4-thiadiazole présente un large éventail d'activités biologiques, y compris une activité anticonvulsivante . Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antiépileptiques .
Activité antidiabétique
Les composés du 1,3,4-thiadiazole ont également été étudiés pour leur activité antidiabétique . Cela ouvre des possibilités pour le développement de nouvelles substances thérapeutiques pour le traitement du diabète.
Activité anticancéreuse
La fraction 1,3,4-thiadiazole a montré un potentiel dans le domaine de la recherche anticancéreuse . Cela suggère que le this compound pourrait être exploré plus avant pour ses propriétés anticancéreuses potentielles.
Activité anti-inflammatoire
Les composés du 1,3,4-thiadiazole ont démontré une activité anti-inflammatoire . Cela indique qu'ils pourraient être utilisés dans le développement de nouveaux médicaments anti-inflammatoires.
Activité antivirale
La fraction 1,3,4-thiadiazole a été associée à une activité antivirale . Cela suggère que le this compound pourrait être un candidat potentiel pour le développement de médicaments antiviraux.
Activité antihypertensive
Les composés du 1,3,4-thiadiazole ont également été étudiés pour leur activité antihypertensive . Cela ouvre des possibilités pour le développement de nouvelles substances thérapeutiques pour le traitement de l'hypertension.
Safety and Hazards
While specific safety and hazard information for 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is not available, a related compound, Acetazolamide, is known to be poisonous by subcutaneous and intravenous routes and moderately toxic by the intraperitoneal route . When heated to decomposition, it emits very toxic fumes of NOx and SOx .
Mécanisme D'action
Target of Action
The primary target of 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is carbonic anhydrase . This enzyme plays a crucial role in maintaining pH and fluid balance in the body.
Mode of Action
The compound acts as a carbonic anhydrase inhibitor . It interacts with the enzyme, inhibiting its activity and thereby affecting various physiological processes. It also inhibits water permeability of membranes by interacting with aquaporins .
Biochemical Pathways
By inhibiting carbonic anhydrase, the compound disrupts the conversion of carbon dioxide and water into bicarbonate and protons. This affects multiple biochemical pathways, including those involved in fluid balance, pH regulation, and certain neurological processes .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, particularly in tissues containing carbonic anhydrase .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, the synthesis of this compound requires careful control over reagent amounts and temperature .
Propriétés
IUPAC Name |
5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJAPGGFIJZHEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186536 | |
| Record name | Sulfohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32873-57-7 | |
| Record name | 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32873-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfohydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032873577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(4R,6R,8R)-11-[2-[2-[[(4R,6R,8R)-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]ethyldisulfanyl]ethylamino]-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1252875.png)
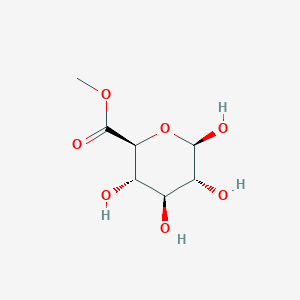
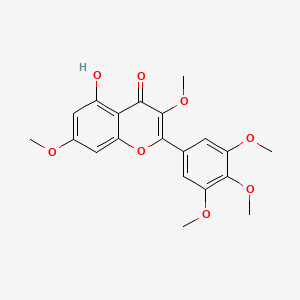


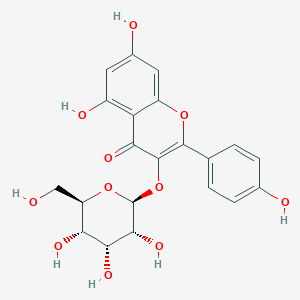
![(2R,6R)-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine](/img/structure/B1252883.png)
